Fluorophosphate

Description

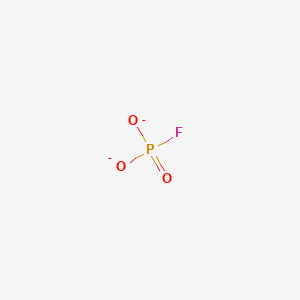

Structure

3D Structure

Properties

IUPAC Name |

fluoro-dioxido-oxo-λ5-phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/FH2O3P/c1-5(2,3)4/h(H2,2,3,4)/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYMPOCYEZONEA-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FO3P-2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10163-15-2 (di-hydrochloride salt), 15600-53-0 (barium salt), 7631-97-2 (unspecified hydrochloride salt), 7789-74-4 (calcium salt) | |

| Record name | Fluorophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015181438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90164882 | |

| Record name | Fluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.970 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15181-43-8 | |

| Record name | Phosphorofluoridate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15181-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015181438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monofluorophosphate ion | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02348 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONOFLUOROPHOSPHATE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4964UZ79MI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Novel Fluorophosphate Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and characterization of novel fluorophosphate compounds. It covers key synthetic methodologies, detailed analytical protocols, and data interpretation, with a focus on applications relevant to materials science and drug development.

Introduction to this compound Compounds

This compound compounds represent a diverse class of materials incorporating both fluoride and phosphate anions. This unique composition imparts a range of desirable properties, from high thermal and chemical stability to specific biological activities and useful optical characteristics. In materials science, they are explored for applications such as cathode materials in next-generation batteries, specialty optical glasses for lasers, and nonlinear optical devices.[1][2] In the realm of drug development, organothis compound compounds are known for their potent enzyme inhibition, particularly as nerve agents and therapeutic candidates. A notable example is Diisopropyl this compound (DFP), a powerful neurotoxin that irreversibly inhibits serine proteases like acetylcholinesterase, making it a valuable tool in neuroscience research.[3] The ongoing exploration of novel fluorophosphates continues to open new avenues for advanced materials and therapeutics.

Synthesis of Novel this compound Compounds

The synthesis of phase-pure this compound compounds can be challenging due to the high volatility of fluorine during heat treatment.[4] However, several effective methods have been developed, ranging from traditional high-temperature solid-state reactions to innovative solution-based approaches.

Solid-State Reaction

This conventional method involves the high-temperature reaction of stoichiometric amounts of solid precursors. It is widely used for synthesizing crystalline inorganic fluorophosphates.

Experimental Protocol: Synthesis of LiNaCo[PO₄]F [5][6]

-

Precursor Preparation: Stoichiometric amounts of LiF, NaF, Co(PO₃)₂, and Co₃O₄ are thoroughly mixed in an agate mortar.

-

Pelletization: The resulting powder mixture is pressed into a pellet.

-

Calcination: The pellet is placed in a platinum crucible and heated in an argon atmosphere at 750°C for 24 hours.

-

Cooling: The furnace is slowly cooled to room temperature.

-

Product Recovery: The resulting crystalline product is recovered for characterization.

Fluorine-Compensating Synthesis

A significant challenge in this compound synthesis is the loss of fluorine at high temperatures. A novel strategy involves using a fluorine-containing polymer, like polytetrafluoroethylene (PTFE), to create a fluorine-rich and reducing atmosphere during calcination.[4]

Logical Workflow for Fluorine-Compensating Synthesis

Caption: Workflow for fluorine-compensating synthesis of fluorophosphates.

One-Pot Synthesis of Diisopropylthis compound (DFP)

For organofluorophosphates like DFP, a one-pot method provides an efficient route, converting an intermediate in situ to the final product.[7]

Experimental Protocol: One-Pot DFP Synthesis [7]

-

Reactant Mixture: Diisopropyl phosphite is mixed with potassium fluoride (KF) and 1,3-dichloro-5,5-dimethylhydantoin.

-

In Situ Intermediate Formation: The mixture reacts to form an intermediate diisopropyl chlorophosphate.

-

Fluorination: The intermediate is rapidly converted to diisopropylthis compound (DFP).

-

Purification: The final product is purified by vacuum distillation, yielding high-purity DFP.

Characterization Techniques

A multi-technique approach is essential for the comprehensive characterization of novel this compound compounds.

X-ray Diffraction (XRD)

Powder XRD is the primary technique for identifying crystalline phases and determining crystal structures.[8] By analyzing the diffraction pattern, one can determine lattice parameters, space group, and atomic positions.[9][10]

Experimental Protocol: Powder XRD Analysis

-

Sample Preparation: A small amount of the finely ground powder sample is mounted on a sample holder. To minimize preferred orientation, the powder can be mixed with a diluent like finely ground silica gel.[11]

-

Data Acquisition: The sample is exposed to a monochromatic X-ray beam in a diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Phase Identification: The resulting diffraction pattern is compared to databases (e.g., the Powder Diffraction File) to identify the crystalline phases present.

-

Structure Refinement: For novel compounds, the pattern is indexed to determine the unit cell parameters and space group. Rietveld refinement can then be used to refine the crystal structure against the experimental data.

General Characterization Workflow

Caption: General workflow for characterizing novel this compound compounds.

Multinuclear Magic Angle Spinning (MAS) NMR Spectroscopy

Solid-state MAS NMR is a powerful tool for probing the local atomic environment in this compound materials, especially for amorphous or glassy samples.[12][13]

-

³¹P NMR: Provides information about the phosphate tetrahedra and their connectivity. The replacement of a bridging oxygen with a terminal fluorine has been shown to have little effect on the ³¹P chemical shift.[13]

-

¹⁹F NMR: Directly probes the environment of the fluorine atoms. It can distinguish between fluorine bonded to phosphorus (P-F) and fluorine bonded to other elements like aluminum (Al-F).[12] For instance, in Na-Al-P-O-F glasses, F-P bonds show peaks around +90 ppm, while F-Al bonds appear near -12 ppm.[12][13]

-

²⁷Al NMR: Used in aluminothis compound systems to determine the coordination of aluminum, typically detecting octahedral Al-sites.[12]

Experimental Protocol: Solid-State MAS NMR

-

Sample Packing: The powdered sample is packed into a zirconia rotor of an appropriate diameter (e.g., 4 mm).

-

Acquisition: The rotor is placed in the NMR probe and spun at a high speed (the "magic angle") to average out anisotropic interactions.

-

Data Collection: Standard pulse sequences are used to acquire spectra for the desired nuclei (e.g., ¹⁹F, ³¹P). Chemical shifts are referenced to an appropriate standard.

-

Spectral Analysis: The positions (chemical shifts) and relative intensities of the peaks are analyzed to deduce the local bonding arrangements.

Data Presentation: Properties of Novel Fluorophosphates

Quantitative data from characterization studies are crucial for comparing different compounds. The following tables summarize representative data for novel this compound materials.

Table 1: Crystallographic Data for Selected Fluorophosphates

| Compound | Formula | Crystal System | Space Group | Lattice Parameters (Å) | Reference |

| LiNaCo[PO₄]F | LiNaCoPO₄F | Orthorhombic | Pnma | a=10.9334, b=6.2934, c=11.3556 | [5][6] |

| LiNaFe[PO₄]F | LiNaFePO₄F | Orthorhombic | Pnma | a=10.9568, b=6.3959, c=11.4400 | [14] |

Table 2: ¹⁹F NMR Chemical Shifts in this compound Glasses

| System | Fluorine Bonding | Chemical Shift (ppm) | Reference |

| Na-P-O-F Glass | F terminating P-chains (P-F) | +92.0 to +94.4 | [13] |

| Na-Al-P-O-F Glass | F bonded to Al (Al-F) | ~ -12 | [12] |

Application Case Study: Enzyme Inhibition

Organofluorophosphates like DFP are potent inhibitors of enzymes that have a serine residue at their active site, such as acetylcholinesterase (AChE).[15] This inhibition has significant biological consequences and is a key mechanism for both their toxicity and therapeutic potential.

Mechanism of Acetylcholinesterase Inhibition by DFP

Caption: DFP irreversibly inhibits AChE, leading to acetylcholine accumulation.

The DFP molecule reacts with the serine residue in the active site of AChE, forming a stable, covalent phosphonylated enzyme.[15] This prevents the enzyme from breaking down the neurotransmitter acetylcholine. The resulting accumulation of acetylcholine in the synapse leads to overstimulation of muscles, causing paralysis and potentially death if respiratory muscles are affected.[15] This mechanism is fundamental to its use as a neurotoxin and as an experimental tool to study the cholinergic system.[15]

References

- 1. This compound glass - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Diisopropyl this compound - general description and preparation - Georganics [georganics.sk]

- 4. Nucleophilic cleavage of C–F bonds by Brønsted base for rapid synthesis of this compound materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and characterization of the crystal structure and magnetic properties of the new this compound LiNaCo[PO4]F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Storage Stability of Diisopropylthis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Time resolved in situ X-ray diffraction study of crystallisation processes of large pore nanoporous aluminophosphate materials - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 11. govinfo.gov [govinfo.gov]

- 12. "Multinuclear MAS NMR Study of the Short-Range Structure of Fluorophosp" by Richard K. Brow, Z. A. Osborne et al. [scholarsmine.mst.edu]

- 13. A multinuclear MAS NMR study of the short-range structure of this compound glass | Journal of Materials Research | Cambridge Core [cambridge.org]

- 14. Synthesis and characterization of the crystal structure, the magnetic and the electrochemical properties of the new this compound LiNaFe[PO4]F - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. Diisopropyl this compound - Wikipedia [en.wikipedia.org]

luminescence properties of rare-earth doped fluorophosphate glasses

An In-depth Technical Guide to the Luminescence Properties of Rare-Earth Doped Fluorophosphate Glasses

Introduction

Rare-earth (RE) doped this compound (FP) glasses have emerged as highly promising materials for a wide range of photonic applications, including solid-state lasers, optical amplifiers, and frequency converters.[1][2][3] These glasses uniquely combine the advantageous properties of both fluoride and phosphate-based hosts. They possess the low phonon energies and low nonlinear refractive index characteristic of fluoride glasses, coupled with the high chemical durability, mechanical stability, and high solubility for rare-earth ions typical of phosphate glasses.[2][3] This hybrid nature allows for fine-tuning of the local environment around the dopant RE ions, which in turn governs their luminescence characteristics.[4][5]

The 4f electrons of trivalent rare-earth ions are well-shielded by the outer 5s and 5p electron shells, resulting in sharp, well-defined absorption and emission lines that are relatively insensitive to the host matrix.[4][6] However, the host composition significantly influences the probabilities of radiative and non-radiative transitions, affecting key luminescence parameters such as quantum efficiency and lifetime. Understanding the relationship between the FP glass structure and the spectroscopic properties of the embedded RE ions is crucial for designing materials with tailored optical performance.[5] This guide provides a comprehensive overview of the synthesis, characterization, and fundamental luminescence properties of various RE ions in FP glass systems, supported by detailed experimental protocols and data.

Synthesis and Glass Preparation

The most common method for preparing rare-earth doped this compound glasses is the conventional melt-quenching technique .

Typical Protocol:

-

Raw Materials: High-purity (99.99% or higher) raw materials are used. These typically include a combination of phosphates (e.g., Al(PO₃)₃, Ba(PO₃)₂, Sr(PO₃)₂), fluorides (e.g., AlF₃, CaF₂, SrF₂, MgF₂, YF₃), and the desired rare-earth oxide or fluoride (e.g., Nd₂O₃, Er₂O₃, Tb₄O₇, EuF₃).[2][5][7]

-

Mixing: The starting powders are weighed according to the desired molar composition and thoroughly mixed in an agate mortar to ensure homogeneity.

-

Melting: The mixture is placed in a platinum or alumina crucible and melted in an electric furnace at high temperatures, typically ranging from 1200°C to 1250°C.[7] The melting duration is usually around 30-60 minutes to ensure a complete and homogeneous melt.

-

Quenching: The molten glass is then quickly poured into a preheated brass or stainless steel mold and annealed at a temperature near its glass transition temperature (Tg) for several hours.

-

Cooling: After annealing, the furnace is slowly cooled down to room temperature to relieve internal stresses within the glass sample.

-

Processing: The resulting glass block is cut and polished to optical quality for subsequent spectroscopic measurements.

Spectroscopic Characterization: Methodologies and Analysis

The luminescence properties of RE-doped FP glasses are primarily investigated through absorption spectroscopy, photoluminescence spectroscopy, and lifetime measurements.

Experimental Protocols

A. Absorption Spectroscopy

-

Objective: To measure the absorption coefficient of the glass as a function of wavelength. The resulting spectrum reveals the energy levels of the RE ions and is the basis for Judd-Ofelt analysis.

-

Methodology:

-

A polished glass sample of known thickness (typically 1-2 mm) is placed in the sample holder of a double-beam UV-Vis-NIR spectrophotometer.

-

The light from a broadband source (e.g., tungsten-halogen and deuterium lamps) is passed through the sample.

-

The transmitted light intensity is measured over a wide spectral range (e.g., 300-2500 nm).

-

The absorption spectrum is recorded and used to calculate the experimental oscillator strengths for the observed transitions.[7][8]

-

B. Photoluminescence (PL) Emission and Excitation Spectroscopy

-

Objective: To measure the emission spectrum under specific excitation wavelengths and to determine the most efficient excitation wavelengths for a given emission.

-

Methodology:

-

The measurements are typically performed using a spectrofluorometer (e.g., Jobin-Yvon Fluorolog-3).[3]

-

A high-intensity lamp, often a Xenon arc lamp (450 W), serves as the excitation source.[3] The light is passed through a monochromator to select the desired excitation wavelength.

-

For emission spectra , the sample is excited at a fixed wavelength corresponding to a strong absorption band of the RE ion. The resulting luminescence is collected (typically at 90° to the excitation beam), passed through a second monochromator, and detected by a photomultiplier tube (PMT) or an InGaAs detector for near-infrared measurements.

-

For excitation spectra , the emission monochromator is fixed at the peak wavelength of a strong emission band, while the excitation monochromator is scanned across a range of wavelengths. The resulting spectrum shows the relative efficiency of different excitation wavelengths in producing the monitored emission.

-

C. Luminescence Lifetime Measurement

-

Objective: To measure the decay time of the excited state of an RE ion after pulsed excitation. This provides information on both radiative and non-radiative relaxation processes.

-

Methodology:

-

The sample is excited using a pulsed light source, such as a pulsed laser or a flash lamp.

-

The luminescence intensity is recorded as a function of time after the excitation pulse using a fast detector (e.g., PMT) and a digital oscilloscope.

-

The resulting decay curve is fitted to an exponential function (or a sum of exponentials) to determine the lifetime (τ).[3] For a single exponential decay, the intensity I(t) at time t is given by: I(t) = I₀ * exp(-t/τ) where I₀ is the initial intensity and τ is the lifetime.[3]

-

Judd-Ofelt Theory: A Framework for Analysis

The Judd-Ofelt (J-O) theory is a powerful tool used to analyze the intensities of the sharp f-f electronic transitions of rare-earth ions.[8][9] By fitting the experimentally measured oscillator strengths from the absorption spectrum, a set of three phenomenological intensity parameters (Ω₂, Ω₄, Ω₆) can be determined.[1][7][10]

-

Ω₂: This parameter is highly sensitive to the local asymmetry and covalency of the RE ion site.[10] Higher values of Ω₂ often indicate a more asymmetric environment and a higher degree of covalency between the RE ion and the surrounding ligands.

-

Ω₄ and Ω₆: These parameters are related to the bulk properties of the host material, such as its rigidity and basicity, and are less sensitive to the immediate coordination environment.[10]

Once the J-O parameters are known, they can be used to calculate crucial radiative properties for the emission levels, including:

-

Spontaneous emission probabilities (A_rad): The rate at which an ion in an excited state will spontaneously decay to a lower state by emitting a photon.

-

Branching ratios (β): The relative probability of a transition from an excited level to all possible lower levels.

-

Radiative lifetime (τ_rad): The theoretical lifetime of an excited state if only radiative decay occurs.

The Judd-Ofelt analysis is fundamental for evaluating the potential of a given RE-doped glass for laser and amplifier applications.[1][7][9]

Luminescence Properties of Specific Rare-Earth Ions

The choice of the rare-earth dopant determines the operational wavelength range of the material.

A. Neodymium (Nd³⁺)

Nd³⁺ is one of the most widely used ions for solid-state lasers, particularly for its strong emission in the near-infrared (NIR).

-

Key Emission: The primary laser transition is ⁴F₃/₂ → ⁴I₁₁/₂, occurring around 1060 nm. Other significant emissions include ⁴F₃/₂ → ⁴I₉/₂ (~900 nm) and ⁴F₃/₂ → ⁴I₁₃/₂ (~1330 nm).[7]

-

Spectroscopic Properties: The J-O parameters for Nd³⁺ in a MgF₂–BaF₂–Al(PO₃)₃–Ba(PO₃)₂ glass system have been analyzed. The intensity parameters were found to vary with Nd₂O₃ concentration, which in turn affects the emission efficiency of different transitions. For instance, an increase in the difference between Ω₄ and Ω₆ was correlated with enhanced efficiency for the ⁴F₃/₂ → ⁴I₉/₂ transition.[7]

Table 1: Spectroscopic Properties of Nd³⁺ in a this compound Glass

| Property | Value | Reference |

|---|---|---|

| Glass System | MgF₂–BaF₂–Al(PO₃)₃–Ba(PO₃)₂ | [7] |

| Nd₂O₃ Conc. (wt%) | 1.0 - 5.0 | [7] |

| Ω₂ (×10⁻²⁰ cm²) | 2.50 - 2.85 | [7] |

| Ω₄ (×10⁻²⁰ cm²) | 3.80 - 4.25 | [7] |

| Ω₆ (×10⁻²⁰ cm²) | 4.50 - 5.10 | [7] |

| Emission Cross-Section (⁴F₃/₂ → ⁴I₁₁/₂) | 2.97 - 2.69 (×10⁻²⁰ cm²) |[7] |

B. Erbium (Er³⁺)

Er³⁺ is crucial for optical telecommunications due to its emission at ~1550 nm, which falls within the low-loss window of silica-based optical fibers.

-

Key Emission: The ⁴I₁₃/₂ → ⁴I₁₅/₂ transition is responsible for the ~1550 nm emission. Er³⁺ also exhibits visible emissions, including green (~550 nm) and red (~660 nm), through upconversion processes.

-

Spectroscopic Properties: J-O analysis has been applied to erbium-doped chlorothis compound glasses to evaluate their potential for optical amplifiers and waveguide lasers.[1]

C. Terbium (Tb³⁺)

Tb³⁺ is known for its strong green emission and is often used in phosphors and display technologies.

-

Key Emissions: The most prominent emission is the green luminescence at ~546 nm, corresponding to the ⁵D₄ → ⁷F₅ transition. Other emissions are observed in the blue region, originating from the higher ⁵D₃ level.[3]

-

Spectroscopic Properties: In FP glasses, the lifetime of the ⁵D₄ level has been observed to increase with Tb³⁺ concentration up to 4.0 mol%, reaching values around 2.94 ms.[3] The intensity ratio of green to blue emissions (I_G/I_B) also increases with concentration, indicating efficient cross-relaxation processes that populate the ⁵D₄ level at the expense of the ⁵D₃ level.[3]

Table 2: Luminescence Lifetime of Tb³⁺ in a this compound Glass

| Tb₄O₇ Conc. (mol%) | ⁵D₄ Lifetime (ms) | Reference |

|---|---|---|

| 0.1 | 2.65 | [3] |

| 0.5 | 2.91 | [3] |

| 1.0 | 2.93 | [3] |

| 2.0 | 2.94 | [3] |

| 4.0 | 2.94 |[3] |

D. Europium (Eu³⁺)

Eu³⁺ serves as an excellent structural probe for the local environment of RE ions in glass matrices.

-

Key Emissions: Eu³⁺ exhibits a series of sharp emission lines in the orange-red spectral region. The ⁵D₀ → ⁷F₁ (~590 nm) transition is a magnetic-dipole transition whose intensity is largely independent of the host environment. In contrast, the ⁵D₀ → ⁷F₂ (~612 nm) transition is an electric-dipole "hypersensitive" transition, meaning its intensity is highly sensitive to the local symmetry of the Eu³⁺ site.

-

Asymmetry Ratio: The intensity ratio of the ⁵D₀ → ⁷F₂ to the ⁵D₀ → ⁷F₁ transition (often called the R/O or asymmetry ratio) is used to probe the degree of inversion symmetry at the RE ion site.[11] A higher ratio indicates a lower symmetry environment. In FP glasses, this ratio varies systematically with the fluoride/phosphate content, confirming that the local ligand distribution around the RE ion can be controlled by the glass composition.[12]

Energy Transfer in Co-Doped Systems

Co-doping FP glasses with two or more types of rare-earth ions can lead to efficient energy transfer (ET) between them. This phenomenon is exploited to enhance luminescence efficiency or to achieve upconversion or down-conversion of photon energies.

-

Down-conversion: A high-energy photon (e.g., UV or blue) is absorbed by a "sensitizer" ion, which then transfers part of its energy to one or more "activator" ions, potentially converting the initial photon into two lower-energy (e.g., NIR) photons. The Tb³⁺-Yb³⁺ pair is a classic example, where one blue photon absorbed by Tb³⁺ can result in two NIR photons emitted by two neighboring Yb³⁺ ions.[13]

-

Upconversion: Two or more low-energy photons are sequentially absorbed, leading to the emission of a single higher-energy photon. In Tb³⁺-Yb³⁺ co-doped phosphate glasses, excitation with a 980 nm NIR laser can produce intense green upconversion luminescence from Tb³⁺ ions through a cooperative energy transfer mechanism from two excited Yb³⁺ ions.[13]

The efficiency and mechanism (e.g., dipole-dipole, dipole-quadrupole) of energy transfer can be investigated by analyzing the emission intensities and the donor ion's luminescence decay dynamics as a function of the acceptor ion's concentration.[14][15]

Visualizations

Experimental and Logical Flow Diagrams

Caption: Workflow for characterization of RE-doped glasses.

References

- 1. APPLICATION OF JUDD-OFELT THEORY UPON CHLOthis compound GLASS DOPED WITH ERBIUM | ASJP [asjp.cerist.dz]

- 2. teses.usp.br [teses.usp.br]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Rare-earth doped fluoride phosphate glasses: structural foundations of their luminescence properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. indico.ictp.it [indico.ictp.it]

- 7. researchgate.net [researchgate.net]

- 8. Judd–Ofelt Analysis and Spectroscopy Study of Tellurite Glasses Doped with Rare-Earth (Nd3+, Sm3+, Dy3+, and Er3+) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchportal.tuni.fi [researchportal.tuni.fi]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Energy Transfer Studies in Tb3+-Yb3+ Co-Doped Phosphate Glasses [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Unlocking Innovation: A Technical Guide to the Discovery and Application of Novel Fluorophosphate Compounds

For Researchers, Scientists, and Drug Development Professionals

The field of materials science is continually advancing, with the discovery of novel compounds paving the way for groundbreaking technologies. Among these, fluorophosphate compounds have emerged as a class of materials with exceptional potential, offering unique combinations of electrochemical, optical, and biological properties. This technical guide provides an in-depth exploration of the synthesis, characterization, and application of new this compound compounds, with a particular focus on their relevance to drug discovery and development.

Synthesis of Novel this compound Compounds

The creation of new this compound materials relies on a variety of synthetic techniques, each offering distinct advantages in controlling the compound's structure and properties. The most prevalent methods include solid-state reaction, hydrothermal synthesis, and flux growth.

Solid-State Reaction

This method is a cornerstone of inorganic synthesis, involving the direct reaction of solid precursors at elevated temperatures. It is particularly effective for producing polycrystalline powders of thermally stable fluorophosphates.

Hydrothermal Synthesis

By utilizing water or other solvents at high temperatures and pressures, hydrothermal synthesis facilitates the crystallization of compounds that are otherwise difficult to produce.[1] This technique is adept at yielding high-purity, single-phase materials.

Flux Growth

For the cultivation of high-quality single crystals, the flux growth method is often employed. This technique involves dissolving the reactants in a molten salt (the flux), which is then slowly cooled to allow for crystal formation.

Structural and Physicochemical Characterization

A thorough understanding of a new compound's properties is paramount. A suite of analytical techniques is employed to elucidate the crystal structure, thermal stability, and electrochemical behavior of newly synthesized fluorophosphates.

Crystal Structure Determination

X-ray diffraction (XRD) is the primary tool for determining the atomic arrangement within a crystalline material. Both powder XRD and single-crystal XRD are utilized to identify the crystal system, space group, and precise atomic coordinates.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F and ³¹P NMR, provides detailed information about the local chemical environment of fluorine and phosphorus atoms within the this compound structure.[2][3][4]

Thermal Analysis

Differential Scanning Calorimetry (DSC) is used to investigate the thermal stability and phase transitions of this compound compounds by measuring the heat flow into or out of a sample as it is heated or cooled.[5][6][7][8][9]

Electrochemical Characterization

For applications in energy storage, the electrochemical properties are critical. Techniques such as cyclic voltammetry (CV), galvanostatic charge-discharge cycling, and electrochemical impedance spectroscopy (EIS) are used to evaluate the material's performance as a potential battery electrode.[10][11][12][13]

Properties and Applications of Novel this compound Compounds

The unique structural arrangements of this compound compounds give rise to a diverse range of properties, making them suitable for various applications.

Electrochemical Properties for Energy Storage

Many newly discovered fluorophosphates exhibit promising electrochemical properties for use as cathode materials in lithium-ion and sodium-ion batteries.

Table 1: Electrochemical Properties of Selected this compound Cathode Materials

| Compound | Crystal System | Space Group | Average Voltage (V vs. Li⁺/Li) | Discharge Capacity (mAh g⁻¹) |

| LiNaFe[PO₄]F | Orthorhombic | Pnma | ~3.5 | 135 - 145 |

| LiNaCo[PO₄]F | Orthorhombic | Pnma | ~4.8 | Not Reported |

| Li₁.₁Na₀.₄VPO₄.₈F₀.₇ | Layered | Not Specified | ~4.0 | ~157 |

Data compiled from multiple sources.

Optical Properties of this compound Glasses

This compound glasses are known for their excellent optical properties, including low dispersion and a high Abbe number. These characteristics make them valuable for applications in lasers and other optical components.

Table 2: Optical and Physical Properties of a Representative this compound Glass

| Property | Value |

| Refractive Index (nd) | ~1.4 - 1.6 |

| Abbe Number (υd) | > 60 |

| Coefficient of Thermal Expansion (α) | ~13 × 10⁻⁶ /°C |

| Transmittance | High in the visible and near-IR regions |

Data is generalized from typical this compound glass compositions.

This compound Compounds in Drug Discovery

The introduction of fluorine into drug molecules is a well-established strategy to enhance their pharmacological properties. Organophosphorus fluorides, a related class of compounds, have a history as both toxins and therapeutic agents.[14] The unique characteristics of the P-F bond can be leveraged in the design of novel therapeutics, particularly as enzyme inhibitors.

Kinase Inhibition

Many kinase inhibitors are ATP-competitive, binding to the ATP-binding site of the kinase to block its activity.[15] The this compound moiety can be designed to mimic the phosphate groups of ATP, potentially leading to potent and selective kinase inhibition. The strong electron-withdrawing nature of fluorine can also influence the binding affinity and metabolic stability of the drug candidate.

Experimental Protocols

Protocol for Solid-State Synthesis of a Polycrystalline this compound

-

Precursor Preparation: Stoichiometric amounts of high-purity metal oxides, carbonates, ammonium phosphates, and metal fluorides are weighed and thoroughly mixed.

-

Grinding: The mixture is ground in an agate mortar for at least 30 minutes to ensure homogeneity.

-

Calcination: The ground powder is placed in an alumina crucible and heated in a furnace at a specific temperature (e.g., 400-600 °C) for several hours to decompose the precursors.

-

Sintering: The calcined powder is re-ground, pressed into a pellet, and sintered at a higher temperature (e.g., 700-900 °C) for an extended period (e.g., 12-24 hours) to promote the formation of the desired crystalline phase. Multiple grinding and sintering steps may be necessary.

-

Characterization: The final product is analyzed using powder X-ray diffraction to confirm phase purity.

Protocol for Powder X-ray Diffraction (XRD) Analysis

-

Sample Preparation: A small amount of the powdered sample is finely ground to ensure random orientation of the crystallites.[16] The powder is then mounted on a sample holder.

-

Instrument Setup: The X-ray diffractometer is configured with the appropriate X-ray source (e.g., Cu Kα), voltage, and current. The goniometer is calibrated.

-

Data Collection: The sample is scanned over a specified 2θ range (e.g., 10-80 degrees) with a defined step size and scan speed.

-

Data Analysis: The resulting diffraction pattern is analyzed to identify the crystalline phases present by comparing the peak positions and intensities to a crystallographic database (e.g., the International Centre for Diffraction Data - ICDD). Rietveld refinement can be used for detailed structural analysis.

Protocol for Electrochemical Characterization of a this compound Cathode Material

-

Electrode Preparation: The active material (this compound powder) is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., PVDF) in a solvent (e.g., NMP) to form a slurry.[10]

-

Coating: The slurry is cast onto an aluminum foil current collector and dried in a vacuum oven.

-

Cell Assembly: Circular electrodes are punched from the coated foil and assembled into a coin cell in an argon-filled glove box with a lithium metal anode, a separator, and an electrolyte.

-

Electrochemical Testing:

-

Cyclic Voltammetry (CV): The cell is cycled between defined voltage limits at a slow scan rate to identify the redox potentials.

-

Galvanostatic Cycling: The cell is charged and discharged at constant currents to determine the specific capacity, cycling stability, and rate capability.

-

Electrochemical Impedance Spectroscopy (EIS): A small AC voltage is applied over a range of frequencies to study the charge transfer and diffusion kinetics.

-

Structure-Property Relationships

The properties of a this compound compound are intrinsically linked to its crystal structure. Understanding these relationships is crucial for the rational design of new materials with desired functionalities. For instance, the arrangement of the metal-oxygen-fluorine polyhedra and the phosphate tetrahedra dictates the pathways for ion diffusion, which is a key factor in the electrochemical performance of battery materials. Similarly, the local coordination environment of dopant ions in this compound glasses determines their luminescent properties.

Conclusion

The discovery of new this compound compounds continues to be a vibrant area of research, with significant implications for energy storage, optics, and medicine. A systematic approach, combining targeted synthesis with comprehensive characterization, is essential for unlocking the full potential of this versatile class of materials. The detailed protocols and workflows presented in this guide are intended to serve as a valuable resource for researchers and professionals dedicated to advancing the frontiers of materials science and drug development.

References

- 1. Hydrothermal synthesis - Wikipedia [en.wikipedia.org]

- 2. teses.usp.br [teses.usp.br]

- 3. Synthesis of this compound nucleotide analogues and their characterization as tools for ¹⁹F NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. Thermal analysis: basic concept of differential scanning ... [degruyterbrill.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Video: Protocol of Electrochemical Test and Characterization of Aprotic Li-O2 Battery [jove.com]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

Theoretical Modeling of Fluorophosphate Crystal Structures: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide on the theoretical modeling of fluorophosphate crystal structures has been developed to serve as a core resource for researchers, scientists, and professionals in drug development. This guide provides an in-depth exploration of computational and experimental methodologies, data presentation through structured tables, and detailed visualizations of key processes.

Introduction to this compound Crystals

This compound crystals and glass-ceramics are a class of materials that have garnered significant interest due to their unique optical, electrical, and biological properties. Their structural versatility, combining phosphate tetrahedra and fluoride ions, allows for a wide range of compositions and crystal structures, making them promising candidates for applications in solid-state lasers, phosphors, and, increasingly, in the biomedical field, particularly in drug delivery and bone regeneration.

The ability to accurately predict and validate the crystal structure of these materials is paramount for understanding their structure-property relationships and for designing novel materials with tailored functionalities. This guide outlines the theoretical and experimental approaches to achieve this.

Theoretical Modeling of Crystal Structures

The prediction of crystal structures from first principles, known as crystal structure prediction (CSP), is a powerful tool in materials science. For this compound crystals, Density Functional Theory (DFT) is the most widely used quantum mechanical method due to its balance of accuracy and computational cost.

Density Functional Theory (DFT) Calculations

DFT calculations are employed to determine the ground-state energy of a given atomic arrangement, allowing for the prediction of stable crystal structures and their properties. The choice of the exchange-correlation functional and basis set is crucial for obtaining accurate results.

Commonly used functionals for inorganic solids like fluorophosphates include the Generalized Gradient Approximation (GGA), such as the Perdew-Burke-Ernzerhof (PBE) functional, and hybrid functionals like B3LYP. Dispersion corrections (e.g., DFT-D) are often necessary to accurately model the van der Waals interactions, which can be significant in these crystal structures.

The output of DFT calculations provides crucial data for understanding the crystal structure:

-

Lattice Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.

-

Atomic Coordinates: The positions of each atom within the unit cell.

-

Bond Lengths and Angles: The distances and angles between atoms, providing insight into the chemical bonding.

-

Formation Energy: The energy change when a compound is formed from its constituent elements, indicating its thermodynamic stability.

Quantitative Data from Theoretical Modeling

The following tables summarize key quantitative data obtained from DFT calculations for a selection of this compound compounds.

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Formation Energy (eV/atom) |

| LiNaCo[PO₄]F | Pnma | 10.9334 | 6.2934 | 11.3556 | 90 | 781.5 | - |

| NaFe(PO₃F)₂ | - | - | - | - | - | - | - |

| CaF₂ | Fm-3m | 5.462 | 5.462 | 5.462 | 90 | 163.0 | -3.98 |

| SrF₂ | Fm-3m | 5.799 | 5.799 | 5.799 | 90 | 195.0 | -3.85 |

| BaF₂ | Fm-3m | 6.200 | 6.200 | 6.200 | 90 | 238.3 | -3.67 |

Note: Formation energies are highly dependent on the computational method and reference states. The values presented are indicative.

| Compound | Bond | Bond Length (Å) | Bond Angle | Angle (°) |

| NaFe(PO₃F)₂ | Fe–O | 1.947 - 2.068 | - | - |

| P–O | 1.486 - 1.513 | - | - | |

| P–F | 1.565 - 1.574 | - | - | |

| AlPO₄-5 | P–O | 1.50 - 1.57 | O–P–O | 104 - 119 |

| Al–O | 1.69 - 1.76 | O–Al–O | 99 - 124 | |

| - | - | Al–O–P | 137 - 154 |

Experimental Validation of Crystal Structures

Experimental techniques are essential to validate the computationally predicted crystal structures. X-ray diffraction (XRD) is the primary method for determining the crystal structure of materials.

X-ray Diffraction (XRD) and Rietveld Refinement

Powder X-ray diffraction (PXRD) is a common technique for identifying crystalline phases and determining unit cell parameters. The experimental diffraction pattern is compared to a database of known patterns or to a pattern calculated from a theoretical crystal structure.

Experimental Protocol for Powder X-ray Diffraction:

-

Sample Preparation: The this compound sample is finely ground to a homogenous powder (typically <10 µm particle size) to ensure a random orientation of the crystallites.[1][2] The powder is then mounted on a sample holder, ensuring a flat and level surface.[3]

-

Instrument Setup: A powder diffractometer is used, typically with a copper X-ray source (Cu Kα radiation, λ = 1.5418 Å).[4] Common instrument settings include a voltage of 40 kV and a current of 40 mA.[5] Data is typically collected over a 2θ range of 5° to 70°.[4]

-

Data Collection: The instrument software controls the scanning process, recording the intensity of the diffracted X-rays at each 2θ angle.

-

Data Analysis (Rietveld Refinement): The Rietveld method is a powerful technique for refining the crystal structure by fitting a calculated diffraction pattern to the experimental data. This whole-pattern fitting approach allows for the refinement of lattice parameters, atomic positions, and other structural and instrumental parameters.

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of molecules and crystal lattices. These methods can provide information about the functional groups present (e.g., PO₄³⁻, P-F bonds) and the local symmetry of the crystal structure.

Experimental Protocol for FTIR/Raman Spectroscopy:

-

Sample Preparation: For FTIR, the powdered sample is typically mixed with KBr and pressed into a pellet. For Raman spectroscopy, the powder can be analyzed directly.

-

Data Acquisition: The sample is irradiated with an infrared source (FTIR) or a monochromatic laser (Raman), and the transmitted or scattered light is analyzed to generate a spectrum.

-

Spectral Analysis: The positions and intensities of the peaks in the spectra are correlated with specific vibrational modes of the chemical bonds within the this compound structure, providing further confirmation of the local atomic arrangement.

Applications in Drug Development

This compound-based bioactive glasses and glass-ceramics are being explored for their potential in controlled drug delivery systems.[6][7] Their ability to degrade in a physiological environment and release ions that can stimulate biological responses makes them particularly attractive for bone-related therapies.

This compound Nanoparticles for Drug Delivery

Nanoparticles formulated from this compound materials can encapsulate therapeutic agents. The dissolution of these nanoparticles in the body can lead to a sustained release of the drug at the target site. Furthermore, the ionic dissolution products themselves can have therapeutic effects. For instance, bioactive glasses have been shown to be effective in delivering anticancer drugs like doxorubicin and cisplatin.[1] Gallium-doped bioactive glass has also demonstrated the ability to kill osteosarcoma cells.[8]

Cellular Signaling Pathways

The ionic dissolution products of bioactive glasses, including fluorophosphates, can influence cellular behavior by activating specific signaling pathways. This is of significant interest for drug development, as it suggests that the carrier material can have a synergistic therapeutic effect with the loaded drug.

For example, silicon and calcium ions released from bioactive glasses have been shown to stimulate osteoblast proliferation and differentiation. This is mediated, in part, through the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the ERK and p38 pathways.[9] Furthermore, these ionic products can induce the expression of growth factors like Insulin-like Growth Factor II (IGF-II), which is a potent mitogen for osteoblasts.[10]

Conclusion

The theoretical modeling of this compound crystal structures, primarily through DFT calculations, provides a powerful predictive tool for materials design. The validation of these theoretical models with experimental techniques such as XRD and vibrational spectroscopy is crucial for ensuring their accuracy. The unique properties of this compound materials, particularly their bioactivity and controlled dissolution, open up exciting possibilities for their application in advanced drug delivery systems. A thorough understanding of the interplay between their crystal structure, dissolution behavior, and cellular interactions will be key to unlocking their full potential in the development of new therapeutics.

References

- 1. Bioactive Glasses as Carriers of Cancer-Targeted Drugs: Challenges and Opportunities in Bone Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From a Dense Structure to Open Frameworks: The Structural Plethora of Alkali Metal Iron Fluorophosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchwith.njit.edu [researchwith.njit.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Bioactive Glasses as Carriers of Cancer-Targeted Drugs: Challenges and Opportunities in Bone Cancer Treatment [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. Porous Bioactive Glass Scaffolds for Local Drug Delivery in Osteomyelitis: Development and In Vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. “Bioactive Glass” Bone Cancer Therapy Kills 99% of Osteosarcoma Cells | Technology Networks [technologynetworks.com]

- 9. Ceramic drug-delivery devices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Influence of Doping on Fluorophosphate Glass: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of doping on the properties of fluorophosphate glasses. This compound glasses are a unique class of optical materials, combining the advantageous characteristics of both fluoride and phosphate glasses. Their low refractive index, low dispersion, and excellent transparency make them ideal hosts for various dopant ions, enabling a wide range of applications in lasers, optical amplifiers, and other photonic devices. The introduction of specific dopants allows for the precise tailoring of their optical, thermal, and mechanical properties to meet the demands of advanced technologies.

Synthesis of Doped this compound Glass

The most common method for synthesizing doped this compound glasses is the conventional melt-quenching technique .[1] This process involves melting a homogenous mixture of high-purity raw materials at elevated temperatures, followed by rapid cooling to form a vitreous solid.

Experimental Protocol: Melt-Quenching Synthesis

A typical experimental procedure for the synthesis of rare-earth doped this compound glass is as follows:

-

Batch Preparation: High-purity (typically >99.9%) raw materials, including metaphosphates (e.g., Ba(PO₃)₂, Al(PO₃)₃), fluorides (e.g., MgF₂, CaF₂, SrF₂, BaF₂), and the desired dopant oxide (e.g., Nd₂O₃, Er₂O₃, Yb₂O₃), are weighed and thoroughly mixed in a glove box to minimize atmospheric moisture contamination.[1][2]

-

Melting: The batch is placed in a suitable crucible, often made of platinum or vitreous carbon, to prevent contamination during melting.[2] The crucible is then heated in a furnace under a controlled atmosphere (e.g., dry argon) to temperatures typically ranging from 1200°C to 1250°C for 4 to 5 hours, until a homogenous melt is achieved.[2]

-

Quenching: The molten glass is rapidly cooled by pouring it into a preheated mold (often made of brass or stainless steel) and pressing it with another plate to obtain a glass slab of uniform thickness.

-

Annealing: To relieve internal stresses induced during the quenching process, the glass is annealed at a temperature near its glass transition temperature (Tg), typically in the range of 320°C to 340°C, for several hours (e.g., 8-10 hours), followed by slow cooling to room temperature.[2]

Effects of Doping on Glass Properties

The introduction of dopant ions into the this compound glass matrix significantly influences its physical and chemical properties. The nature and concentration of the dopant are critical factors in tailoring the material for specific applications.

Optical Properties

Doping with rare-earth ions is a primary method for imparting active optical properties to this compound glasses, making them suitable for laser and amplifier applications.[3][4]

Key Optical Parameters Affected by Doping:

-

Absorption and Emission: Rare-earth ions exhibit characteristic absorption and emission spectra corresponding to their electronic transitions. The intensity and wavelength of these transitions are influenced by the glass host composition.

-

Refractive Index: The refractive index of this compound glass generally increases with increasing dopant concentration.[3][5] This is attributed to the higher polarizability of the dopant ions compared to the host glass components.

-

Judd-Ofelt Parameters (Ω₂, Ω₄, Ω₆): These parameters are used to characterize the local environment of the rare-earth ions and to calculate important spectroscopic properties such as radiative transition probabilities and branching ratios.[2][6]

-

Emission Cross-Section and Fluorescence Lifetime: These are crucial parameters for evaluating the potential of a material for laser applications. The emission cross-section relates to the gain that can be achieved, while the fluorescence lifetime indicates the energy storage capability of the laser medium.[2][7]

Table 1: Effect of Rare-Earth Doping on Optical Properties of this compound Glass

| Dopant (mol%) | Host Glass Composition (mol%) | Refractive Index (n_d) | Abbe Number (ν_d) | Emission Cross-Section (σ_em) (10⁻²⁰ cm²) | Fluorescence Lifetime (τ) (ms) | Reference |

| 1.0 Nd₂O₃ | 40MgF₂-40BaF₂-10Ba(PO₃)₂-10Al(PO₃)₃ | 1.5901 | 67.8 | 2.97 (at 1054 nm) | 0.35 | [2][3] |

| 5.0 Nd₂O₃ | 40MgF₂-40BaF₂-10Ba(PO₃)₂-10Al(PO₃)₃ | 1.6047 | 65.7 | 2.69 (at 1054 nm) | 0.12 | [2][3] |

| 1.0 Er₂O₃ | 40MgF₂-40BaF₂-10Ba(PO₃)₂-10Al(PO₃)₃ | 1.5885 | 68.2 | - | - | [3] |

| 1.0 Yb₂O₃ | 40MgF₂-40BaF₂-10Ba(PO₃)₂-10Al(PO₃)₃ | 1.5892 | 68.0 | 1.05 (at 976 nm) | 1.15 | [3][8] |

| 4.0 Yb₂O₃ | 40MgF₂-40BaF₂-10Ba(PO₃)₂-10Al(PO₃)₃ | 1.5987 | 66.2 | 1.99 (at 976 nm) | 0.45 | [3][8] |

Thermal Properties

The thermal stability of this compound glass is a critical factor for its application, particularly in high-power laser systems. Doping can significantly alter the thermal properties of the glass.

Key Thermal Parameters Affected by Doping:

-

Glass Transition Temperature (T_g): T_g is the temperature at which the glass transitions from a rigid state to a more rubbery state. Doping can either increase or decrease T_g depending on the nature of the dopant and its interaction with the glass network. For instance, the addition of some oxides like MgO, Fe₂O₃, and Al₂O₃ has been shown to increase the thermal stability.[9] Conversely, the introduction of lead fluoride can reduce the glass transition temperature.[7]

-

Crystallization Temperature (T_cr): T_cr is the temperature at which the glass begins to crystallize. A larger difference between T_cr and T_g (ΔT = T_cr - T_g) indicates higher thermal stability and a greater resistance to crystallization.

Table 2: Effect of Doping on Thermal Properties of this compound Glass

| Dopant (mol%) | Host Glass Composition (mol%) | T_g (°C) | T_cr (°C) | ΔT (°C) | Reference |

| 0 | 50SnF₂-20SnO-30P₂O₅ | 80 | 165 | 85 | [10] |

| 0.25 Er₂O₃ | 50SnF₂-19.75SnO-30P₂O₅ | 87 | 180 | 93 | [10] |

| 0 | 75NaPO₃-25CaF₂ | 352 | 505 | 153 | [9] |

| 5 MgO | 70NaPO₃-25CaF₂ | 365 | 525 | 160 | [9] |

| 0.5 NdF₃ | 5Ba(PO₃)₂-37.5AlF₃-57(Mg,Ca,Sr,Ba)F₂ | 430 | 510 | 80 | [7] |

| 5.0 NdF₃ | 5Ba(PO₃)₂-33AlF₃-57(Mg,Ca,Sr,Ba)F₂ | 425 | 490 | 65 | [7] |

Mechanical Properties

The mechanical properties of this compound glasses, such as hardness, are important for their durability and processability. Doping can influence the mechanical strength of the glass network.

Table 3: Effect of Doping on Mechanical Properties of this compound Glass

| Dopant (mol%) | Host Glass Composition | Microhardness ( kg/mm ²) | Reference |

| 0 | NaPO₃ | ~250 | [9] |

| 60 (0.4AlF₃-0.6CaF₂) | (NaPO₃)₄₀-(0.4AlF₃-0.6CaF₂)₆₀ | >360 | [9] |

Characterization Methodologies

A variety of analytical techniques are employed to characterize the properties of doped this compound glasses.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the thermal properties of glasses.[11]

-

Sample Preparation: A small amount of the glass sample (typically 5-10 mg) is weighed and placed in an aluminum pan.[12]

-

Instrument Setup: The sample pan and an empty reference pan are placed in the DSC instrument.

-

Thermal Program: The sample is heated at a constant rate (e.g., 10 K/min) in an inert atmosphere (e.g., nitrogen).[7] A heat-cool-heat cycle is often employed to erase the thermal history of the sample.[11]

-

Data Analysis: The glass transition temperature (T_g) is determined as the midpoint of the step-like change in the heat flow curve. The onset of the crystallization peak is taken as the crystallization temperature (T_cr).[13]

Experimental Protocol: Optical Spectroscopy

Optical spectroscopy is essential for understanding the light-emitting properties of doped glasses.

-

Absorption Spectroscopy: The absorption spectrum is measured using a spectrophotometer over a wide wavelength range (e.g., 300-2500 nm).[14] This provides information about the energy levels of the dopant ions.

-

Emission Spectroscopy: The sample is excited with a laser at a wavelength corresponding to one of its absorption bands. The resulting fluorescence is collected and analyzed by a spectrometer to obtain the emission spectrum.[14]

-

Fluorescence Lifetime Measurement: The sample is excited with a pulsed laser, and the decay of the fluorescence intensity over time is measured using a fast photodetector and an oscilloscope.[2][15] The fluorescence lifetime is determined by fitting the decay curve to an exponential function.

Conclusion

The doping of this compound glasses provides a versatile platform for the development of advanced optical materials. By carefully selecting the dopant type and concentration, it is possible to precisely control the optical, thermal, and mechanical properties of the glass. This technical guide has provided an overview of the synthesis, characterization, and property-tuning of these materials, offering a valuable resource for researchers and professionals in the fields of materials science and photonics. Further research into novel dopant-host combinations and advanced fabrication techniques will continue to expand the applications of doped this compound glasses in cutting-edge technologies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. OPG [opg.optica.org]

- 3. Refractive Index and Low Dispersion Properties of New this compound Glasses Highly Doped with Rare-Earth Ions | Journal of Materials Research | Cambridge Core [cambridge.org]

- 4. This compound glass - Wikipedia [en.wikipedia.org]

- 5. scispace.com [scispace.com]

- 6. Optical properties of Nd3+-doped this compound glasses [biblio.ugent.be]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mpm.spbstu.ru [mpm.spbstu.ru]

- 10. researchgate.net [researchgate.net]

- 11. s4science.at [s4science.at]

- 12. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]

- 13. tainstruments.com [tainstruments.com]

- 14. researchgate.net [researchgate.net]

- 15. pure.strath.ac.uk [pure.strath.ac.uk]

The Core Chemistry of Fluorophosphate Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemistry underpinning fluorophosphate synthesis reactions. It is designed to serve as a critical resource for researchers, scientists, and professionals involved in materials science and drug development, offering detailed insights into the primary synthetic methodologies, reaction mechanisms, and characterization of these versatile compounds. The strategic incorporation of fluorine into a phosphate framework imparts unique physicochemical properties, leading to a wide array of applications, from advanced battery materials to innovative therapeutics.

Principal Synthesis Methodologies

The synthesis of this compound compounds is broadly categorized into three main techniques: solid-state reactions, sol-gel synthesis, and hydrothermal methods. The choice of method depends on the desired material properties, such as crystallinity, particle size, and morphology.

Solid-State Reactions

Solid-state synthesis is a traditional and widely used method for producing crystalline, polycrystalline, and ceramic materials. This technique involves the direct reaction of solid precursors at elevated temperatures, promoting diffusion and reaction between the constituent ions to form the desired this compound phase.

Reaction Mechanism: The solid-state synthesis of fluorophosphates typically proceeds through a series of steps involving the intimate mixing of precursors, followed by calcination at high temperatures. The reaction is driven by the diffusion of ions across the interfaces of the solid reactants. For instance, in the synthesis of lithium iron phosphate (LiFePO₄), a common cathode material, the reaction can be conceptualized as follows:

An In-depth Technical Guide to the Investigation of Fluorophosphate Glass-Forming Regions

Audience: Researchers, scientists, and drug development professionals.

Core Content: This whitepaper provides a comprehensive overview of the principles, experimental methodologies, and key findings in the study of fluorophosphate (FP) glass-forming regions. It details the synthesis and characterization of these versatile materials, which are crucial for applications in optics, photonics, and laser technology.

Introduction to this compound Glasses

This compound (FP) glasses are a class of amorphous materials that bridge the properties of traditional phosphate and fluoride glasses. They are composed of metaphosphates and fluorides of various metals, creating a unique glass network.[1] This combination yields materials with the advantages of both parent types: the high solubility for rare-earth ions and good glass-forming ability of phosphate glasses, coupled with the low refractive index, low polarizability, and broad transparency range (from UV to IR) of fluoride glasses.[2]

These properties make FP glasses highly attractive for a range of advanced applications, including high-power laser systems, optical amplifiers, gradient optics, and dosimetry.[1][3] The ability to tune their optical and physical properties by varying the ratio of phosphate to fluoride and by introducing different metal ions allows for the precise design of materials for specific technological needs.[2][4] The main structural framework of these glasses is typically based on interconnected PO₄ tetrahedra and Al(O/F)₆ octahedra.[4][5]

Key Glass-Forming Systems and Compositional Data

The ability of a specific chemical composition to form a stable glass is a critical area of investigation. The addition of phosphates to fluoride systems is known to significantly enhance glass-forming ability, which is often a challenge in pure fluoride systems due to their high tendency to crystallize.[3] Research has identified several key this compound systems, with glass formation regions dependent on the interplay between network formers (like P₂O₅ and AlF₃) and network modifiers (like alkali and alkaline earth fluorides).

Sodium-Aluminum this compound Systems

The NaPO₃-AlF₃ (NAPF) system is a well-studied model for understanding the fundamental structure of this compound glasses.[2][3] The glass-forming region in this binary system is typically limited to about 40 mol% of AlF₃.[3][4] The structure consists mainly of metaphosphate chains cross-linked by Al(O,F)₆ polyhedra.[2]

Multi-Component this compound Systems

To improve stability and further tune properties, additional components are often introduced. The inclusion of alkaline earth fluorides (e.g., CaF₂, SrF₂, BaF₂) and other alkali fluorides can significantly expand the glass-forming region. For instance, in the NaPO₃–(0.4AlF₃ – 0.6CaF₂) system, the glass formation area is extended up to 80 mol% of the fluoride component.[3]

Below are tables summarizing the glass-forming limits and corresponding properties for several investigated systems.

Table 1: Glass-Forming Regions in Selected this compound Systems

| System Name | Base Components | Added Component(s) | Glass-Forming Limit (mol%) | Reference |

| NAPF | NaPO₃ | AlF₃ | ≤ 40% AlF₃ | [3][4] |

| NLF | NaPO₃ | LiF | ≤ 40% LiF | [3] |

| NACAF | NaPO₃ | 0.4AlF₃ - 0.6CaF₂ | ≤ 80% (0.4AlF₃ - 0.6CaF₂) | [3] |

| BMSC-FP | Ba(PO₃)₂ | AlF₃, MgF₂, CaF₂, SrF₂ | Wide compositional range | [1] |

| NWB-FP | NaPO₃, BaF₂ | WO₃ | ≤ 60% WO₃ | [6] |

Table 2: Physical Properties of Selected this compound Glass Compositions

| System | Composition (mol%) | Glass Transition Temp. (T₉) | Refractive Index (nₑ) | Density (ρ) | Reference |

| (NaPO₃)₁₀₀₋ₓ–(LiF)ₓ | x = 0 (Pure NaPO₃) | ~275 °C | 1.484 | ~2.5 g/cm³ | [3] |

| x = 40 | ~200 °C | 1.467 | ~2.4 g/cm³ | [3] | |

| (NaPO₃)₁₀₀₋ₓ–(0.4AlF₃–0.6CaF₂)ₓ | x = 20 | ~300 °C | 1.490 | ~2.6 g/cm³ | [3] |

| x = 80 | ~400 °C | 1.465 | ~3.2 g/cm³ | [3] | |

| (100-x)NaPO₃-xAlF₃ | x = 0 to 40 | T₉ increases with Al content | Varies with composition | Increases with AlF₃ | [4] |

| NaPO₃–BaF₂–WO₃ | 0% WO₃ | 240 °C | - | - | [6] |

| 60% WO₃ | 524 °C | Increases with WO₃ | Increases with WO₃ | [6] |

Experimental Investigation of Glass-Forming Regions

A systematic workflow is essential for identifying and characterizing new this compound glass compositions. This process involves synthesis, thermal analysis to confirm the amorphous nature and stability, and detailed structural and property characterization.

References

A Survey of Historical Developments in Fluorophosphate Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The field of fluorophosphate chemistry has a rich and complex history, marked by discoveries that have led to both lifesaving therapeutic agents and some of the most potent toxins known to humankind. From their initial synthesis in the early 20th century to their divergent applications as nerve agents and dental treatments, fluorophosphates have continually presented both profound challenges and significant opportunities for chemists and biologists. This technical guide provides a comprehensive survey of the historical developments in this compound research, detailing key discoveries, experimental methodologies, and the evolution of our understanding of their biological interactions. The information is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical class of organophosphorus compounds.

Early Discoveries and Synthesis

The advent of World War II spurred intensive investigation into organophosphorus compounds for their potential as chemical warfare agents. It was during this period that the synthesis of more complex and highly toxic fluorophosphates was achieved.

Diisopropylthis compound (DFP)

British scientist Bernard Charles Saunders and his colleagues, inspired by the initial findings of Lange and von Krueger, synthesized diisopropylthis compound (DFP) as a potential chemical warfare agent.[2] DFP proved to be a potent neurotoxin and became a significant compound for both military and scientific research.

The G-Series Nerve Agents: Tabun and Sarin

Working in Germany with the goal of developing new insecticides, chemist Gerhard Schrader and his team at IG Farben made a series of discoveries that would forever alter the landscape of chemical warfare. In 1936, Schrader synthesized Tabun (GA), the first of the G-series nerve agents.[3][4][5] This was followed in 1938 by the synthesis of Sarin (GB), a compound named after the key contributors to its discovery: S chrader, A mbros, R üdiger, and van der Lin de.[4][6] Sarin was found to be significantly more potent than Tabun. While detailed, publicly accessible protocols for Schrader's original synthesis of Sarin are scarce due to the compound's classification as a chemical weapon, the general approach is understood to involve the reaction of methylphosphonyl dichloride with isopropanol, followed by fluorination.[7]

Sodium Monothis compound (SMFP)

In contrast to the development of highly toxic nerve agents, research also led to the discovery of fluorophosphates with beneficial applications. Sodium monothis compound (SMFP) was first prepared in 1929.[8] Later, it was discovered to be an effective agent for the prevention of dental caries. This led to its widespread use in toothpastes, with Colgate-Palmolive launching the first commercial toothpaste containing SMFP in 1967.[8]

Key Experimental Protocols

The synthesis of fluorophosphates requires careful handling due to the potential toxicity of both the reactants and products. The following protocols are based on published methods and should only be attempted by trained professionals in a properly equipped laboratory.

Synthesis of Diisopropylthis compound (DFP)

A modern and efficient one-pot synthesis of high-purity DFP has been reported, which is a modification of earlier methods.[1]

Methodology:

-

To a solution of 1,3-dichloro-5,5-dimethylhydantoin in acetonitrile, add potassium fluoride and stir the mixture at room temperature for one hour.

-

Add a solution of diisopropyl phosphite in acetonitrile to the mixture in one portion and continue stirring for 30 minutes.

-

Filter the resulting white precipitate through diatomaceous earth and a 0.45 μm PTFE membrane filter.

-

Concentrate the filtrate and purify the crude product by vacuum distillation (boiling point 63°C at 8 mmHg).

-

The final product is a clear, colorless liquid. The reported yield for this method is approximately 68%, with a purity of 99% as determined by ¹H and ³¹P NMR.[1]

Industrial Production of Sodium Monothis compound (SMFP)

The industrial production of SMFP typically involves the reaction of sodium fluoride with sodium metaphosphate.[9]

General Process:

-

Preparation of Sodium Metaphosphate: This can be achieved through the reaction of phosphoric acid and an alkali source like sodium carbonate or caustic soda, followed by neutralization, drying, and polymerization.[5][10]

-

Reaction with Sodium Fluoride: The sodium metaphosphate is then mixed with sodium fluoride.

-

Smelting: The mixture is heated in a furnace to a molten state to facilitate the reaction.

-

Cooling and Processing: The molten product is then cooled, crushed, and sieved to obtain the final sodium monothis compound product.[5]

The overall reaction can be represented as: NaPO₃ + NaF → Na₂PO₃F[9]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for many fluorophosphates, particularly the nerve agents, is the irreversible inhibition of the enzyme acetylcholinesterase (AChE).[3][11] AChE is a critical enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[11]

The inhibition of AChE by fluorophosphates leads to an accumulation of acetylcholine in the synapse. This results in the continuous stimulation of cholinergic receptors, leading to a state of cholinergic crisis characterized by a range of symptoms, including muscle paralysis, glandular hypersecretion, and ultimately, death by respiratory failure.[11]

The this compound molecule acts as a substrate mimic for acetylcholine. The phosphorus atom of the this compound is attacked by a serine residue in the active site of AChE, leading to the formation of a stable, covalent phosphonylated enzyme.[7] The fluoride ion acts as a leaving group in this reaction. This phosphonylated enzyme is extremely stable and does not readily undergo hydrolysis, thus rendering the enzyme permanently inactive.[12]

References

- 1. researchgate.net [researchgate.net]

- 2. Nerve agent - Wikipedia [en.wikipedia.org]

- 3. Gerhard Schrader: Father of the Nerve Agents — Collaborative for Health & Environment [healthandenvironment.org]

- 4. Toxicity of phosphor esters: Willy Lange (1900–1976) and Ge...: Ingenta Connect [ingentaconnect.com]

- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 6. derangedphysiology.com [derangedphysiology.com]

- 7. acgpubs.org [acgpubs.org]

- 8. Fluorine-19 or phosphorus-31 NMR spectroscopy: a suitable analytical technique for quantitative in vitro metabolic studies of fluorinated or phosphorylated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A suite of 19F based relaxation dispersion experiments to assess biomolecular motions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Sarin | C4H10FO2P | CID 7871 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Preparation of High-Purity Fluorophosphate Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-purity fluorophosphate materials are a class of compounds gaining significant attention across various scientific disciplines, including biomedical applications, specialty glass manufacturing, and as cathode materials in advanced battery technologies. Their unique properties, which stem from the combined presence of fluoride and phosphate anions, include high ionic conductivity, excellent thermal and chemical stability, and tunable optical and electrochemical characteristics. For researchers, scientists, and professionals in drug development, this compound-based biomaterials, such as fluorapatite, are of particular interest due to their enhanced stability in biological environments compared to their hydroxyapatite counterparts, making them promising candidates for bone tissue engineering, dental applications, and drug delivery systems.

The synthesis of these materials with high purity and controlled morphology is crucial for their performance. The presence of impurities can significantly alter their physical, chemical, and biological properties. This document provides detailed application notes and experimental protocols for the most common and effective methods for preparing high-purity this compound materials: the Sol-Gel Method, Hydrothermal Synthesis, Solid-State Reaction, and the Flux Method.

Comparative Data of Preparation Methods

The selection of a synthesis method depends on the desired material properties, such as crystallinity, particle size, and purity. The following table summarizes typical quantitative data for this compound materials prepared by different methods.

| Preparation Method | Product | Purity (%) | Particle/Crystallite Size | Key Advantages | Key Disadvantages |

| Sol-Gel Method | Fluorapatite Nanopowder | >99 | Crystallite: 10-20 nm, Particle: 130-160 nm[1] | Excellent homogeneity, high purity, low synthesis temperature, good control over particle size.[2] | Can be time-consuming due to aging and drying steps, potential for organic residues. |

| Hydrothermal Synthesis | Fluoridated Hydroxyapatite Nanocrystals | Phase-pure | Nanocrystals with high specific surface area (up to 114.72 m²/g)[3] | High crystallinity, good control over morphology, can produce materials unstable at high temperatures. | Requires specialized high-pressure equipment (autoclaves), safety considerations for high pressure/temperature. |

| Solid-State Reaction | Polycrystalline Fluorapatite-Hydroxyapatite | >99 | Micron-sized particles | Simple, scalable, suitable for producing large quantities of material. | High reaction temperatures, potential for inhomogeneous products, limited control over particle size and morphology. |